1-(Pyrazin-2-yl)ethanamine
Overview
Description
1-(Pyrazin-2-yl)ethanamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an ethanamine group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(pyrazin-2-yl)ethanone using sodium cyanoborohydride in the presence of ammonium acetate in methanol . The reaction proceeds under mild conditions and yields the desired amine product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as the use of methanol as a solvent and sodium cyanoborohydride as a reducing agent, makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides are often used for amide formation
Major Products:
Oxidation: Imines or nitriles.
Reduction: Dihydropyrazine derivatives.
Substitution: Amides or other substituted derivatives
Scientific Research Applications
1-(Pyrazin-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
1-(Pyrazin-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
1-(Pyrazin-2-yl)ethanone: The ketone analog of 1-(Pyrazin-2-yl)ethanamine.
2-(Pyrazin-2-yl)ethanamine: An isomer with the ethanamine group attached to a different position on the pyrazine ring
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-pyrazin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGXIHLJMZQHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594359 | |
Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179323-60-5 | |
Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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